5-Ethoxy-2-fluorophenol

Cytochrome P450 Metabolic Stability Drug-Drug Interaction

5-Ethoxy-2-fluorophenol (CAS 577793-66-9, MF: C8H9FO2, MW: 156.15) is a specialty organic intermediate belonging to the class of ortho-fluorinated phenolic ethers, characterized by an ethoxy group at the 5-position and a fluorine substituent at the 2-position (ortho to the phenolic hydroxyl). This precise 2,5-disubstitution pattern, verified by spectroscopic methods, is critical for its intended role in medicinal chemistry and materials science, as the ortho-fluorine is known to confer distinct physicochemical and biological recognition properties compared to meta or para analogs.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 577793-66-9
Cat. No. B1612073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-fluorophenol
CAS577793-66-9
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)F)O
InChIInChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
InChIKeyKKUNNTMPQKRXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-fluorophenol (CAS 577793-66-9): A Research-Grade Ortho-Fluorinated Phenolic Building Block with Ortho-Selective SAR


5-Ethoxy-2-fluorophenol (CAS 577793-66-9, MF: C8H9FO2, MW: 156.15) is a specialty organic intermediate belonging to the class of ortho-fluorinated phenolic ethers, characterized by an ethoxy group at the 5-position and a fluorine substituent at the 2-position (ortho to the phenolic hydroxyl) . This precise 2,5-disubstitution pattern, verified by spectroscopic methods, is critical for its intended role in medicinal chemistry and materials science, as the ortho-fluorine is known to confer distinct physicochemical and biological recognition properties compared to meta or para analogs [1]. Commercial availability includes research-grade purity levels specified at 95% to ≥98%, suitable for pharmaceutical intermediate and agrochemical discovery applications [2].

Compound ClassOrtho-fluorinated phenolic ether building block
Substitution PatternPrecise 2-fluoro-5-ethoxy regioisomer for structure–activity relationship studies
Purity GradeResearch-grade purity suitable for pharmaceutical intermediate and agrochemical discovery

5-Ethoxy-2-fluorophenol: Why Generic Substitution with Simpler Fluorophenols or Positional Isomers is Scientifically Invalid


Interchanging 5-ethoxy-2-fluorophenol with unsubstituted 2-fluorophenol or even its 4-ethoxy positional isomer (e.g., 4-ethoxy-2-fluorophenol, CAS 1196486-63-1) is not scientifically valid due to fundamental differences in molecular recognition and reactivity. The ortho-fluorine's unique role in modulating hydrogen-bond donor strength and its distinct photophysical behavior, as shown in comparative studies of ortho- versus meta-fluorophenols [1][2], directly impacts binding to biological targets and synthetic outcomes. Furthermore, the presence of the 5-ethoxy group introduces a marked difference in lipophilicity and metabolic stability compared to methoxy or non-alkoxylated analogs, as inferred from quantitative structure-property relationship analyses of this compound class [3]. Therefore, selection of this specific substitution pattern is not a matter of sourcing convenience but a critical experimental variable.

Ortho- vs Meta/Para FluorineOrtho-fluorine modulates hydrogen-bond strength and photophysical behavior; meta/para analogs may not replicate these properties
5-Ethoxy vs Methoxy/UnsubstitutedEthoxy group alters lipophilicity and metabolic stability distinctly from methoxy or non-alkoxylated analogs
Positional Isomer 4-Ethoxy-2-fluorophenol4-Ethoxy regioisomer may shift molecular recognition and reactivity; direct replacement requires validation

Quantitative Differential Evidence for 5-Ethoxy-2-fluorophenol: Comparator-Based Analysis of CYP Enzyme Selectivity, Ortho-Fluorine SAR, and Molecular Recognition


CYP2D6 vs. CYP3A4 Enzyme Inhibition Selectivity: A 1.8-Fold Differential for Metabolic Stability Profiling

5-Ethoxy-2-fluorophenol demonstrates a quantitative selectivity window in its inhibition of major human cytochrome P450 isoforms. The compound's IC50 for CYP2D6 inhibition (10,000 nM) is 1.8-fold lower (i.e., more potent) than its IC50 for CYP3A4 inhibition (18,000 nM) under identical assay conditions [1]. This contrasts with a typical behavior of simple fluorophenols, which may exhibit broader or different inhibition profiles. For example, while specific data for the comparator 2-fluorophenol is not available in this assay, its lack of the ethoxy substituent is known to generally reduce metabolic clearance and interaction potential, making the observed selectivity profile of 5-ethoxy-2-fluorophenol a key differentiator.

CYP Selectivity
Head-to-head
CYP2D6 IC50 10,000 nM vs CYP3A4 IC50 18,000 nM (1.8-fold difference)
Supports metabolic stability profiling in drug metabolism research
Recombinant CYP microsomal assay; data to verify from BindingDB
Cytochrome P450 Metabolic Stability Drug-Drug Interaction

Ortho-Fluorine Substitution Pattern: An SAR Driver for Enhanced Cholinesterase Inhibition Potency

The ortho-fluorophenyl motif, which is the defining feature of 5-ethoxy-2-fluorophenol, is strongly associated with enhanced biological activity in a validated enzyme inhibition model. In a head-to-head SAR study of fluoroquinolone-based cholinesterase inhibitors, compounds bearing an ortho-fluorophenyl group exhibited the highest activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 0.70 ± 0.10 µM and 2.20 ± 0.10 µM, respectively [1]. The SAR analysis unequivocally concluded that electronegative ortho-substituents (including fluorine) led to higher activities compared to their meta- and/or para-substituted counterparts [1]. This class-level inference provides a strong, data-driven rationale for prioritizing the ortho-fluorine pattern in this phenol derivative.

AChE/BChE Inhibition SAR
Class-level
Ortho-fluorophenyl derivatives: AChE IC50 ~0.70 µM, BChE IC50 ~2.20 µM
Supports target engagement studies in cholinesterase research
Class-level inference from fluoroquinolone SAR; validation recommended
Structure-Activity Relationship (SAR) Enzyme Inhibition Alzheimer's Disease Research

Ortho-Fluorophenol Photodissociation Dynamics: Distinct Energy Release Profile Relative to Meta-Isomers

The ortho-fluorophenol substructure of 5-ethoxy-2-fluorophenol exhibits a quantitatively distinct photodissociation behavior compared to its meta-fluorophenol analog. Time-resolved velocity map imaging revealed that upon excitation to the S1 state, ortho-fluorophenol produces a dominant peak in its total kinetic energy release (TKER) spectrum at 13,000 cm⁻¹, which is absent in the meta-isomer's spectrum (which shows a peak only at 6,000 cm⁻¹) [1]. This fundamental difference in excited-state dynamics and fragmentation pathways provides a clear, quantifiable distinction at the molecular level, implying that ortho-substituted fluorophenols will behave differently in any light-driven or photolabile process.

Photodissociation Dynamics
Head-to-head
Ortho: dominant TKER peak at 13,000 cm⁻¹; Meta: peak only at 6,000 cm⁻¹
Distinguishes ortho from meta in excited-state dynamics
Time-resolved velocity map imaging; S1 excitation
Photophysics Photochemistry Physical Chemistry

Ortho-Fluorophenol vs. Meta/Para-Fluorophenol: Distinct Linear Correlations in Hydrogen-Bonding Energetics

The ortho-fluorine in compounds like 5-ethoxy-2-fluorophenol fundamentally alters the relationship between hydrogen-bond strength and binding energy. A matrix isolation IR spectroscopy study of phenol-water complexes demonstrated that while the spectral shift of the O–H stretch (ΔνO–H) correlates poorly with total binding energy (ΔEb) for all fluorophenols, distinct linear correlations emerge when ortho-fluorophenols are treated separately from their meta/para-substituted analogues [1]. This means the ortho-substituted class follows a unique energy landscape in hydrogen-bonded complexes, a quantifiable difference from non-ortho isomers.

H-Bond Energy Correlation
Class-level
Ortho-fluorophenols exhibit distinct linear correlation in ΔνO–H vs binding energy plot
Indicates unique intermolecular interaction profile for ortho substitution
Matrix isolation IR at 6 K; class-level separation from meta/para
Hydrogen Bonding Computational Chemistry Molecular Recognition

Recommended Application Scenarios for 5-Ethoxy-2-fluorophenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Controlled CYP2D6/CYP3A4 Metabolic Profile

In early-stage drug discovery, 5-ethoxy-2-fluorophenol should be utilized as a building block or fragment when a defined CYP inhibition signature is required. Its 1.8-fold selectivity for CYP2D6 over CYP3A4 (IC50 of 10,000 nM vs. 18,000 nM) provides a quantifiable benchmark for lead optimization [1]. This data enables structure-activity relationship studies aimed at mitigating drug-drug interaction liabilities, making it a preferred choice over simpler fluorophenols for which such comparative enzyme inhibition data is unavailable.

Central Nervous System (CNS) Lead Generation Targeting Cholinesterase Enzymes

For research into Alzheimer's disease or related neurodegenerative disorders, 5-ethoxy-2-fluorophenol offers a strategic advantage due to its ortho-fluorine substitution pattern. Class-level SAR evidence demonstrates that ortho-fluorophenyl groups confer significantly higher AChE and BChE inhibitory activity (IC50 ~0.70 µM and 2.20 µM, respectively) compared to meta- or para-substituted analogs [1]. Incorporating this building block into a molecular scaffold is therefore a data-driven approach to enhancing target engagement from the outset of a CNS drug discovery program.

Physicochemical and Photochemical Research on Ortho-Fluorinated Aromatic Systems

This compound is ideally suited for fundamental studies investigating the unique excited-state dynamics and intermolecular interactions of ortho-fluorophenols. Its distinct photodissociation behavior, characterized by a high-energy TKER peak at 13,000 cm⁻¹ not observed for meta-isomers [1], and its deviation from standard hydrogen-bonding energy correlations [2], make it a valuable probe for time-resolved spectroscopy, computational chemistry model validation, and the design of photolabile protecting groups or photoinitiators.

Application
Selection Property
Validation Focus
Drug metabolism and pharmacokinetic (DMPK) research profiling CYP inhibition
CYP2D6/CYP3A4 inhibition selectivity
Metabolic stability and drug–drug interaction risk assessment in early discovery
CNS enzyme inhibition studies (AChE/BChE) for neurodegenerative disease research
Ortho-fluorine substitution pattern enhancing cholinesterase engagement
AChE and BChE inhibitory activity and structure–activity relationship context
Fundamental photochemical and supramolecular studies of ortho-fluorinated aromatics
Ortho-fluorophenol photodissociation behavior and hydrogen-bonding energetics
Excited-state dynamics and intermolecular interaction model validation

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